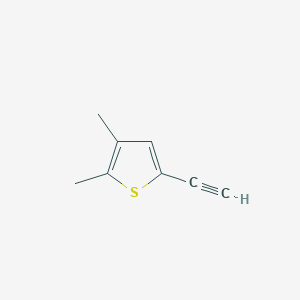
5-Nitro-3,3'-bipyridin-4-amine
概要
説明
5-Nitro-3,3’-bipyridin-4-amine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. These compounds are known for their versatility and are widely used in various fields, including chemistry, biology, and materials science .
準備方法
The synthesis of 5-Nitro-3,3’-bipyridin-4-amine involves several steps. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which allows for the formation of the bipyridine core . This method typically involves the use of palladium catalysts and aryl halides under specific reaction conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
化学反応の分析
5-Nitro-3,3’-bipyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .
科学的研究の応用
5-Nitro-3,3’-bipyridin-4-amine has numerous scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In the field of materials science, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
作用機序
The mechanism of action of 5-Nitro-3,3’-bipyridin-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with these targets, leading to various biological effects . The bipyridine core also plays a crucial role in its binding affinity and specificity .
類似化合物との比較
5-Nitro-3,3’-bipyridin-4-amine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds share a similar bipyridine core, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is known for its strong coordination with metal ions, making it an excellent ligand in coordination chemistry .
特性
IUPAC Name |
3-nitro-5-pyridin-3-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEAGCPMTVQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)







![4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442137.png)





